N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic compound featuring a benzotriazinone core linked to a 3-fluorophenyl group via a propanamide chain. The benzotriazinone moiety (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a heterocyclic scaffold known for its diverse bioactivity, including kinase inhibition and antimicrobial properties. This compound’s structural complexity makes it a candidate for pharmaceutical development, particularly in oncology and neurology.
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c17-11-4-3-5-12(10-11)18-15(22)8-9-21-16(23)13-6-1-2-7-14(13)19-20-21/h1-7,10H,8-9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSYHCCUAXPJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Amidation Reaction: The final step involves the formation of the amide bond between the benzotriazinone core and the fluorophenyl group, typically using coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with varying functional groups.
Scientific Research Applications
N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be employed in the study of biological pathways and interactions, particularly those involving benzotriazine derivatives.
Industry: Used in the development of new materials, coatings, and polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzotriazinone moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues with Benzotriazinone-Propanamide Backbone
(a) N-[2-(1H-Indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Structure : Replaces the 3-fluorophenyl group with a 2-(1H-indol-3-yl)ethyl moiety.
- Molecular Formula : C20H19N5O2 | Molecular Weight : 361.4 g/mol .
(b) N-[(3,4-Dimethoxyphenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Structure : Features a 3,4-dimethoxyphenylmethyl group instead of 3-fluorophenyl.
- Molecular Formula : C19H20N4O4 | Molecular Weight : 368.39 g/mol .
Table 1: Structural and Physicochemical Comparison
Zelatriazinum (INN: WHO List 91)
- Structure : 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide.
- Molecular Formula : C18H15F3N4O3 | Molecular Weight : 416.34 g/mol .
- Key Differences : The trifluoromethoxy-phenethyl group introduces steric bulk and lipophilicity, likely improving blood-brain barrier penetration compared to the target compound.
Azinphos Ethyl (Pesticide Derivative)
- Structure: Phosphorodithioate ester with a benzotriazinone-methyl group.
- Molecular Formula : C12H16N3O3PS2 | CAS : 2642-71-9 .
- Key Differences : The phosphorodithioate ester replaces the propanamide chain, conferring pesticidal activity via acetylcholinesterase inhibition. This highlights the scaffold’s versatility but divergent applications.
Benzo[b][1,4]oxazin-3(4H)-one Analogues
- Example: 4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (Compound 54) .
- Key Differences: Replaces benzotriazinone with a benzooxazinone core.
Research Findings and Implications
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution: The 3-fluorophenyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogues (e.g., dimethoxyphenyl derivatives) .
- Linker Modifications : Propanamide chains (as in the target compound) favor hydrogen bonding, whereas phosphorodithioate esters (e.g., Azinphos ethyl) confer reactivity toward serine hydrolases .
Toxicity and Pharmacokinetics
- Pesticide Derivatives: Azinphos ethyl’s organophosphate structure correlates with high mammalian toxicity, limiting therapeutic use .
- Pharmaceutical Candidates : The target compound and Zelatriazinum show lower acute toxicity profiles, aligning with their development for human use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
